molecular formula C7H8FNO B1518584 4-(Aminomethyl)-2-fluorophenol CAS No. 771581-11-4

4-(Aminomethyl)-2-fluorophenol

Cat. No.: B1518584
CAS No.: 771581-11-4
M. Wt: 141.14 g/mol
InChI Key: IYXYEJVZFHQIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Emergence in Academic Studies

The specific historical record detailing the first synthesis of 4-(Aminomethyl)-2-fluorophenol is not extensively documented in seminal publications. However, its emergence can be understood within the broader context of advancements in organofluorine chemistry that accelerated in the latter half of the 20th century. The systematic exploration of fluorinated aromatic compounds began in earnest during the 1960s and 1970s, driven by the unique properties that fluorine atoms impart to organic molecules, such as altered acidity, metabolic stability, and binding interactions.

The subsequent focus on developing multifunctional building blocks for pharmaceutical and materials science research led to the synthesis of compounds like this compound. The introduction of aminomethyl groups into fluorinated aromatic systems represented a logical step in creating versatile intermediates for drug discovery and development. The commercial availability of its hydrobromide salt (CAS No. 1333560-37-4) and the free base itself from various chemical suppliers indicates its established role as a research chemical. sigmaaldrich.comambeed.comfluorochem.co.ukbiosynth.com

Significance as a Research Scaffold and Versatile Building Block

The utility of this compound in chemical research stems directly from its status as a "versatile small molecule scaffold" and a chemical "building block". biosynth.combiosynth.comspecificpolymers.com A scaffold in this context refers to a core molecular structure upon which new functional groups can be added to generate a library of diverse compounds. The strategic placement of three distinct functional groups on the phenyl ring allows for regioselective modifications, making it a powerful tool for synthetic chemists.

The value of each functional group is summarized below:

Functional GroupSynthetic Significance
Phenolic Hydroxyl (-OH) Acts as a nucleophile or can be deprotonated to form a phenoxide. It is a precursor for ethers and esters, and its acidity is modulated by the adjacent fluorine atom.
Aminomethyl (-CH₂NH₂) The primary amine is a key nucleophilic site and a base. It readily participates in amide bond formation, reductive amination, and alkylation reactions to build larger, more complex structures.
Fluorine (-F) As an electron-withdrawing group, it influences the electronic properties of the aromatic ring and the pKa of the phenolic proton. In medicinal chemistry, fluorine substitution can enhance metabolic stability and binding affinity.

This trifunctional nature allows chemists to use orthogonal protection strategies to selectively react one site while leaving the others intact, enabling the controlled and systematic construction of target molecules. This concept of converting core compounds into versatile building blocks is a fundamental strategy in modern organic synthesis. researchgate.net

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound and structurally related compounds primarily falls within pharmaceutical and materials science. Its role is typically that of a critical intermediate in the synthesis of more elaborate molecules designed for specific biological or physical properties.

In medicinal chemistry, compounds containing the fluorophenol motif are explored for a range of potential therapeutic applications. For instance, the isomeric compound 4-(Aminomethyl)-3-fluorophenol serves as an intermediate in the development of analgesics and anti-inflammatory drugs. This suggests that this compound is likely utilized in the synthesis of novel compounds for screening against various biological targets, including enzymes and receptors. The concept of a "privileged scaffold," a molecular framework that can bind to multiple biological targets, is relevant here, as simple, functionalized aromatics are often the starting point for discovering new therapeutic agents. frontiersin.org

The field of chemical biology also benefits from such versatile building blocks. Fluorescent amino acids and other small molecules are essential for creating probes to study biological processes. nih.gov While not inherently fluorescent, the functional handles on this compound allow for its incorporation into larger systems, including potential bioconjugates or as a precursor to heterocyclic systems with desirable properties. chemscene.com Its application extends to materials science, where fluorinated aromatic compounds are used to create advanced polymers with enhanced thermal and chemical stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXYEJVZFHQIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305459
Record name 4-(Aminomethyl)-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771581-11-4
Record name 4-(Aminomethyl)-2-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Aminomethyl 2 Fluorophenol and Its Analogues

Established Synthetic Routes and Strategies

Traditional synthetic approaches to 4-(Aminomethyl)-2-fluorophenol and related compounds often rely on well-established, sequential reactions. These methods are foundational and provide reliable access to the target molecule, forming the basis for more complex synthetic planning.

Multi-step synthesis is the most common strategy for preparing this compound. These routes typically begin with a commercially available, suitably substituted benzene (B151609) ring and involve a sequence of functional group interconversions and introductions. A common tactic involves starting with a fluorinated phenol (B47542) or aniline (B41778) derivative and building the aminomethyl side chain.

One general approach starts with a precursor like 2-fluoro-4-nitrophenol (B1220534) or a protected version such as 2-fluoro-4-nitroanisole (B1330115). vulcanchem.com The synthesis proceeds through several key stages:

Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a solvent such as ethanol (B145695).

Protection of Functional Groups: To prevent unwanted side reactions in subsequent steps, the newly formed amine or the existing phenol group is often protected. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine. vulcanchem.com

Introduction of the Aminomethyl Moiety: If not already present, the aminomethyl group can be introduced. A common method is reductive amination, where a corresponding aldehyde reacts with an amine in the presence of a reducing agent. vulcanchem.com

Deprotection: In the final step, the protecting groups are removed under acidic or basic conditions to yield the free amine and phenol, affording the target compound. vulcanchem.com

An alternative strategy involves starting with a fluorinated building block that already contains some of the required functionality, which can avoid challenging fluorination reactions at later stages of the synthesis. nih.gov For instance, a synthesis could commence from 4-fluoroaniline, which is then elaborated through a series of reactions to construct the final molecule. The inherent instability of some aminomethyl phenols, which can undergo decomposition, necessitates careful selection of reaction conditions throughout the synthesis. sit.edu.cn

Table 1: Example of a Multi-Step Synthesis Pathway for a this compound Analogue vulcanchem.com This table outlines a representative multi-step synthesis for a structurally related compound, demonstrating the key transformations involved.

StepStarting MaterialKey Reagents & ConditionsPurposeIntermediate/Product
12-fluoro-4-nitroanisoleH₂, Pd/C, EthanolReduction of nitro group2-fluoro-4-methoxyaniline
22-fluoro-4-methoxyanilineBoc anhydride (B1165640), DMAPProtection of the amine groupBoc-protected aniline
3Boc-protected anilineAldehyde, NaBH₃CNReductive amination to add side chainProtected aminomethyl compound
4Protected aminomethyl compoundHCl in dioxane or other strong acidRemoval of Boc protecting groupFinal aminomethyl phenol analogue

Beyond linear, step-by-step syntheses, more advanced strategies like convergent and divergent synthesis are employed to efficiently generate analogues of this compound for research and development.

Divergent Synthesis: Divergent synthesis is a powerful strategy for rapidly creating a collection of related compounds from a common intermediate. wikipedia.org It begins with a central core molecule which is then subjected to various reactions to produce a library of structurally diverse analogues. wikipedia.orgbeilstein-journals.org this compound is an ideal starting point for a divergent synthesis. Its three distinct functional groups—the primary amine, the hydroxyl group, and the aromatic ring—can be selectively modified, allowing for the generation of a wide array of derivatives for screening in drug discovery or materials science applications. enaminestore.com

Novel and Sustainable Synthetic Innovations

In line with the growing emphasis on efficiency and environmental responsibility in chemical manufacturing, new methodologies are being applied to the synthesis of this compound and its derivatives. These innovations focus on improving yields, reducing waste, and enhancing safety.

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. nih.gov In the synthesis of aminophenols, this can involve several approaches. The use of biocatalysts, such as enzymes, can replace traditional chemical reagents, often leading to higher selectivity and milder reaction conditions. dokumen.pub Another principle is the use of safer solvents; for example, catalytic hydrogenations can often be performed in mixtures of water and ethanol, which are more environmentally benign than many organic solvents. The development of processes that recover and reuse reagents and solvents further contributes to the green credentials of a synthesis. hymasynthesis.com

Catalysis is a cornerstone of modern, efficient chemical synthesis. In the context of this compound, catalytic methods are employed to improve reaction rates, yields, and selectivity.

Catalytic Hydrogenation: As mentioned, the reduction of a nitro group precursor is a key step that is almost universally performed using catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or specialized mixed-metal catalysts are highly efficient for this transformation.

Biocatalysis: A significant innovation in the synthesis of chiral amines is the use of ω-transaminase enzymes. dp.tech These biocatalysts can install an amino group onto a ketone precursor with high stereoselectivity. This method is highly valued for its ability to produce enantiomerically pure compounds under mild, aqueous conditions, which is a key principle of green chemistry.

Table 2: Example of a Transaminase-Mediated Synthesis for a Fluorinated Aminophenol Analogue This table summarizes a biocatalytic approach to synthesizing a chiral aminophenol, highlighting the green conditions and high efficiency.

ComponentDescription
Precursor 5-Fluoro-2-hydroxyacetophenone
Enzyme ω-transaminase
Amino Donor Isopropylamine
Coenzyme Pyridoxal-5'-phosphate (PLP)
Conditions Phosphate buffer (pH 7.5), 30–40°C
Approx. Yield ~65%

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages for chemical synthesis. mdpi.com This technology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields and safety, especially when handling hazardous chemicals. mdpi.com For multi-step syntheses, different flow reactors can be connected in sequence, allowing for an automated, continuous production line from starting material to final product. mdpi.com The synthesis of this compound, which involves potentially energetic steps like nitration or reactions with hazardous reagents, could be made significantly safer and more efficient by adapting the processes to a continuous flow setup. mdpi.com

Optimization of Reaction Conditions and Yields in Academic Contexts

One documented synthesis of this compound involves the hydrogenation of 4-cyano-2-fluorophenol. nih.gov In this process, the starting material is subjected to hydrogenation using a 5% Palladium on carbon (Pd/C) catalyst under a hydrogen pressure of 30 psi in methanol (B129727) at a temperature of 25 °C. nih.gov This specific set of conditions resulted in a 55% yield of the desired product. nih.gov The choice of catalyst, solvent, pressure, and temperature are all critical parameters that have been optimized to achieve this yield.

Another synthetic strategy involves the use of protecting groups to prevent unwanted side reactions. For instance, the synthesis of a related analogue, 4-[amino(cyclopropyl)methyl]-2-fluorophenol, starts with the protection of an aniline derivative. vulcanchem.com The nitro group of 2-fluoro-4-nitroanisole is first reduced to an amine, which is then protected with a tert-butoxycarbonyl (Boc) group. vulcanchem.com This protection is vital for the subsequent reductive amination step with cyclopropanealdehyde, which is facilitated by sodium cyanoborohydride or catalytic hydrogenation. vulcanchem.com The final step involves the deprotection of the amine under acidic or basic conditions. vulcanchem.com Optimization in such a multi-step synthesis would involve fine-tuning the conditions for each reaction to maximize the yield at every stage.

The solvent and temperature can significantly impact reaction outcomes. For example, in the synthesis of an analogue, the reaction of (R)-(-)-4-fluorobenzylamine with an epoxide in n-hexane resulted in a higher yield compared to when methanol, chloroform, or tetrahydrofuran (B95107) were used as solvents. clockss.org Similarly, in the synthesis of N-Fluoromethylphthalimide, another related compound, conducting the reaction at 120 °C under a pressure of 3.3 bar in acetonitrile (B52724) significantly improved the yield to 71%. researchgate.net

Microwave-assisted synthesis has also been employed to optimize reaction times and yields. In the synthesis of a 4-((7-chloroquinolin-4-yl)amino)-2-fluorophenol analogue, a mixture of 4,7-dichloroquinoline (B193633) and 4-amino-2-fluorophenol (B116865) in ethanol was reacted in a microwave synthesizer at 80°C, resulting in a 48% yield after 60 minutes. jst.go.jp

The table below summarizes various optimized reaction conditions found in academic literature for the synthesis of this compound and its analogues.

Starting Material(s)Reagents and ConditionsProductYieldReference
4-Cyano-2-fluorophenol5% Pd/C, 30 psi H₂, Methanol, 25 °CThis compound55% nih.gov
2-Fluoro-4-nitroanisole1. Reduction, 2. Boc anhydride, 3. Cyclopropanealdehyde, NaBH₃CN, 4. Deprotection4-[Amino(cyclopropyl)methyl]-2-fluorophenolNot specified vulcanchem.com
(R)-(-)-Epichlorohydrin, 4-Fluorobenzylaminen-Hexane(R)-3-Chloro-1-(4-fluorobenzylamino)-2-propanolHigh clockss.org
Potassium phthalimide, FluoroiodomethaneAcetonitrile, 120 °C, 3.3 barN-Fluoromethylphthalimide71% researchgate.net
4,7-Dichloroquinoline, 4-Amino-2-fluorophenolEthanol, Microwave, 80 °C, 60 min4-((7-Chloroquinolin-4-yl)amino)-2-fluorophenol48% jst.go.jp

Advanced Purification Techniques for Research Applications

Following synthesis, the purification of this compound and its analogues is a critical step to ensure the high purity required for research applications. Various advanced purification techniques are employed in academic laboratories.

Crystallization and Recrystallization: This is a fundamental and widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. For instance, the hydrochloride salt of this compound was prepared and likely purified through crystallization, as indicated by its reported melting point of 210–211 °C. nih.gov In another example, the product of a microwave-assisted synthesis was purified by recrystallization from a mixture of diethyl ether and methanol. jst.go.jp The choice of solvent is crucial and is often determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Column Chromatography: This is a versatile and powerful technique for separating and purifying compounds from a mixture. The separation is based on the differential adsorption of the components onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through the column. In the synthesis of an analogue of this compound, column chromatography was mentioned as a key purification step to ensure high purity. vulcanchem.com The selection of the stationary and mobile phases is optimized to achieve the best separation of the target compound from impurities.

Solid-Phase Scavenging: This technique utilizes polymeric resins to selectively remove impurities from a reaction mixture. It is particularly useful for high-throughput purification. researchgate.net For phenolic compounds, basic polystyrene resins can be used to adsorb the acidic phenol, which can then be washed to remove non-acidic impurities. researchgate.net The purified phenol can subsequently be desorbed from the resin using a different solvent. researchgate.net This method offers a fast and efficient way to purify phenolic isomers and crude reaction mixtures. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. This technique is a scaled-up version of analytical HPLC, allowing for the isolation of larger quantities of a purified compound. While not explicitly detailed for this compound in the provided context, it is a standard method for purifying complex organic molecules in research settings. researchgate.net

The table below outlines some of the advanced purification techniques used for this compound and related compounds in a research context.

Purification TechniqueDescriptionApplication ExampleReference
Crystallization/RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool to form pure crystals.Purification of the HCl salt of this compound. nih.gov nih.govjst.go.jp
Column ChromatographySeparation based on differential adsorption of compounds on a stationary phase.Final purification step to ensure high purity of a this compound analogue. vulcanchem.com vulcanchem.com
Solid-Phase ScavengingUse of polymeric resins to selectively remove impurities.Purification of phenolic substances by adsorption onto a basic polystyrene resin. researchgate.net researchgate.net
Preparative HPLCHigh-resolution chromatographic technique for isolating pure compounds from a mixture.Used for purifying crude phenol derived from natural sources to high purity. researchgate.net researchgate.net

Chemical Reactivity and Derivatization Strategies for Research Applications

Functional Group Transformations of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile nucleophilic handle, enabling a wide array of chemical transformations for molecular elaboration.

Amidation and Acylation Reactions in Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry, valued for its high stability and role as a key structural motif in countless biologically active molecules. acsgcipr.org The primary amine of 4-(Aminomethyl)-2-fluorophenol readily undergoes nucleophilic acyl substitution with a variety of acylating agents, including carboxylic acids, acyl chlorides, and anhydrides, to yield the corresponding amides.

In a typical reaction, the amine attacks the electrophilic carbonyl carbon of an activated carboxylic acid. The use of coupling agents is common to facilitate the reaction between the amine and a carboxylic acid by converting the carboxylic acid's hydroxyl group into a better leaving group. This strategy avoids the harsh conditions required for direct condensation and is compatible with a wide range of functional groups.

Commonly used reagents and conditions for amidation are summarized in the table below.

Reagent ClassSpecific ExamplesTypical Conditions
Coupling Agents DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, HBTURoom temperature, inert solvent (e.g., DMF, DCM), often with a base (e.g., DIPEA)
Acyl Halides Acetyl chloride, Benzoyl chlorideAnhydrous conditions, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl
Anhydrides Acetic anhydride (B1165640), Succinic anhydrideCan be run neat or in a solvent, may require mild heating or a catalyst (e.g., DMAP)

This reactivity allows for the introduction of diverse substituents onto the nitrogen atom, enabling the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for developing drug candidates. acsgcipr.orgnih.gov

Alkylation and Reductive Amination Strategies

While direct N-alkylation of the aminomethyl group with alkyl halides is possible, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation.

A more controlled and widely adopted method for introducing alkyl groups is reductive amination. This powerful two-step, one-pot process involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine without being isolated.

The key advantage of reductive amination is its high selectivity for mono-alkylation and its use of milder reducing agents that are chemoselective for the iminium ion over the starting carbonyl compound. This prevents the reduction of the aldehyde or ketone reactant.

Key reagents for this strategy are outlined in the table below.

Reducing AgentTarget IntermediateKey Features
Sodium cyanoborohydride (NaBH₃CN) Imine / Iminium ionEffective under mildly acidic conditions (pH 6-7); selectively reduces the protonated imine. Highly toxic.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Imine / Iminium ionA milder and less toxic alternative to NaBH₃CN. Highly selective and broadly applicable to various aldehydes, ketones, and amines.
Sodium borohydride (B1222165) (NaBH₄) ImineA stronger reducing agent; often requires a stepwise process where the imine is formed first, followed by reduction.
Catalytic Hydrogenation (H₂/Catalyst) ImineUtilizes catalysts like Palladium on carbon (Pd/C) or Raney Nickel. Considered a "green" method.

This methodology provides a robust route to a wide variety of N-substituted derivatives of this compound, which are valuable for structure-activity relationship (SAR) studies.

Heterocyclic Ring Formation Utilizing the Amine Group

The primary amine of this compound serves as a critical building block for the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmacology. The benzylamine-like structure can participate in various cyclization and condensation reactions.

For instance, through oxidative cyclization, the aminomethyl group can react with ortho-substituted anilines, such as o-phenylenediamines, o-aminophenols, or o-aminothiophenols, to construct benzimidazole, benzoxazole, and benzothiazole (B30560) rings, respectively. clockss.orgfrontiersin.orgrsc.org In these reactions, the benzylamine (B48309) is typically oxidized in situ to an imine, which then undergoes intramolecular cyclization followed by aromatization. clockss.orgfrontiersin.org

Another synthetic avenue is the reaction with dicarbonyl compounds or their equivalents to form five- or six-membered rings. For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of dihydropyrimidine (B8664642) derivatives, while reaction with 1,2-dicarbonyls could yield dihydropyrazine (B8608421) structures. Furthermore, strategies for synthesizing dihydroquinazolines often involve the cyclodehydration of N-acyl-2-aminobenzylamines, highlighting the potential for similar intramolecular cyclizations if the aromatic ring of this compound were appropriately functionalized. beilstein-journals.org

Reactions Involving the Fluorophenol Moiety

The fluorophenol ring is a chemically distinct domain of the molecule, with its reactivity governed by the interplay of its three substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the hydroxyl (-OH), fluoro (-F), and aminomethyl (-CH₂NH₂) groups. vanderbilt.edu

The directing influence of each substituent is as follows:

Hydroxyl (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions due to strong π-donation of its lone pairs into the ring. ncert.nic.in

Aminomethyl (-CH₂NH₂): An activating group that directs to the ortho and para positions. The activation is primarily due to the electron-donating nature of the alkyl group.

Fluoro (-F): A deactivating group due to its strong inductive electron withdrawal. However, through resonance donation of its lone pairs, it is an ortho-, para-director. researchgate.netcsbsju.edu

The available positions for substitution on the ring are C3, C5, and C6. The combined directing effects suggest a strong preference for substitution at specific positions.

PositionDirecting Effect from -OH (at C1)Directing Effect from -F (at C2)Directing Effect from -CH₂NH₂ (at C4)Overall Predicted Reactivity
C3 meta (unfavored)ortho (favored)ortho (favored)Moderately Activated
C5 para (unfavored, relative to ortho)meta (unfavored)ortho (favored)Moderately Activated
C6 ortho (strongly favored)para (favored)meta (unfavored)Strongly Activated

Based on this analysis, the C6 position is the most activated site for electrophilic attack, being ortho to the powerfully activating hydroxyl group and para to the fluorine atom. The C3 and C5 positions are also activated, primarily by the aminomethyl group and to a lesser extent by the fluorine at C3. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield predominantly the 6-substituted product, with potential formation of 3- and 5-substituted isomers as minor products.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for chemical modification, offering a straightforward handle to introduce a wide array of functionalities and modulate the physicochemical properties of the resulting derivatives. Common derivatization strategies for this group include etherification and esterification, which can be achieved through various synthetic methodologies.

Etherification reactions introduce an ether linkage at the phenolic position. This can be accomplished under classical Williamson ether synthesis conditions, involving the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is crucial to ensure selectivity, particularly given the presence of the reactive aminomethyl group, which may require protection.

Esterification of the phenolic hydroxyl group is another facile transformation that can be used to generate a diverse range of derivatives. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base, are often employed. For more sensitive substrates or to achieve higher yields, coupling agents can be utilized to facilitate the reaction between the phenol and a carboxylic acid.

The reactivity of the phenolic hydroxyl group allows for the introduction of a variety of substituents, thereby enabling the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The choice of the ether or ester substituent can be strategically tailored to meet the specific requirements of the research application, for instance, to probe interactions with a biological target or to improve pharmacokinetic profiles.

Table 1: Representative Modifications of the Phenolic Hydroxyl Group of this compound

Reagent/CatalystReaction TypeProduct Functional Group
Alkyl Halide, BaseWilliamson Ether SynthesisEther
Acyl Chloride, BaseAcylationEster
Carboxylic Anhydride, BaseAcylationEster
Carboxylic Acid, Coupling AgentEsterificationEster

Palladium-Catalyzed Cross-Coupling Reactions and Advanced Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the this compound scaffold provides multiple handles for such transformations. The aromatic ring, activated by the fluorine and hydroxyl substituents, can be further functionalized through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds, leading to the generation of highly diverse and advanced derivatives.

To participate in these cross-coupling reactions, the this compound core typically requires prior modification to introduce a suitable leaving group on the aromatic ring, such as a halide (e.g., bromine or iodine) or a triflate. The positions ortho or meta to the existing substituents are potential sites for such modifications.

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an aryl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for extending the aromatic system of this compound derivatives.

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of amine-based substituents onto the aromatic ring. This reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.

The Heck reaction provides a means to form carbon-carbon bonds by coupling an aryl halide or triflate with an alkene. This reaction is particularly useful for the synthesis of substituted styrenyl and other unsaturated derivatives.

The strategic application of these palladium-catalyzed cross-coupling reactions to derivatives of this compound opens up a vast chemical space for the creation of novel compounds with potentially interesting biological activities or material properties.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Derivatization of the this compound Scaffold

Reaction NameCoupling PartnersBond Formed
Suzuki-MiyauraAryl Halide/Triflate + Boronic Acid/EsterC-C (Aryl-Aryl)
Buchwald-HartwigAryl Halide/Triflate + AmineC-N (Aryl-Amine)
HeckAryl Halide/Triflate + AlkeneC-C (Aryl-Vinyl)

Library Synthesis and Combinatorial Chemistry Approaches for Compound Diversification

The structural features of this compound make it an excellent scaffold for the construction of compound libraries for high-throughput screening and drug discovery. Combinatorial chemistry and library synthesis techniques enable the rapid generation of a large number of structurally related compounds from a common core.

In a typical library synthesis approach, the this compound scaffold can be attached to a solid support, facilitating the purification of intermediates through simple filtration and washing steps. The functional handles of the scaffold can then be systematically derivatized in a parallel or split-and-pool fashion.

For example, a library could be constructed by first protecting the phenolic hydroxyl group and then reacting the aminomethyl group with a diverse set of carboxylic acids to generate a library of amides. Subsequently, the protecting group on the phenol can be removed and the hydroxyl group can be reacted with a different set of building blocks, such as alkyl halides or acyl chlorides. If a leaving group is present on the aromatic ring, a third dimension of diversity can be introduced through palladium-catalyzed cross-coupling reactions.

This modular approach allows for the efficient exploration of the chemical space around the this compound core. The resulting compound libraries can then be screened against biological targets to identify hit compounds with desired activities. The structure-activity relationships (SAR) derived from the screening data can then guide the design of more focused libraries and the optimization of lead compounds.

The use of this compound as a building block in combinatorial chemistry highlights its value in the quest for novel bioactive molecules. Its trifunctional nature provides a robust platform for generating significant molecular diversity, which is a key element in modern drug discovery and chemical biology research.

Biological and Medicinal Chemistry Research Applications

Exploration as a Core Scaffold in Drug Discovery Programs

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 4-(Aminomethyl)-2-fluorophenol framework has been investigated as a versatile scaffold in the quest for new drugs.

The synthesis of derivatives from a core scaffold is a fundamental step in lead discovery. In the case of this compound, its reactive amino and hydroxyl groups provide convenient handles for chemical modification. For instance, derivatives of the related o-aminophenol have been synthesized and shown to possess antioxidant activities. The synthesis of new para-aminophenol derivatives has also been explored to develop safer analogues of existing drugs like paracetamol. These examples highlight the general principle of modifying aminophenol structures to generate compounds with desired biological activities.

Structure-based drug design relies on the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. While specific examples for this compound are not detailed in the provided results, the general approach involves using computational modeling to predict how derivatives of a scaffold will interact with a target's binding site. This allows for the rational design of modifications to the scaffold to improve its binding characteristics. For example, structure-activity relationship (SAR) studies on 4-aminoquinazoline derivatives have led to the identification of potent antagonists for the opioid receptor like-1 (ORL1).

Investigations of Biological Activity and Molecular Interactions

Once a library of compounds based on a scaffold is synthesized, it is crucial to evaluate their biological activity. This is typically achieved through a combination of in vitro assays and cell-based studies.

In vitro assays are conducted in a controlled environment outside of a living organism, such as in a test tube. These assays are essential for determining the direct interaction of a compound with its biological target. For example, the antioxidant properties of novel aminomethyl derivatives of 4-methyl-2-prenylphenol were evaluated using in vitro models. Similarly, the antidiabetic and antimicrobial activities of 4-aminophenol (B1666318) derivatives have been tested using enzyme inhibition assays and microbial growth inhibition assays, respectively.

Table 1: Examples of In Vitro Assays for Aminophenol Derivatives

Assay TypeTarget/OrganismMeasured ActivityReference
Antimicrobial AssayStaphylococcus aureus, E. coliZone of inhibition
Antidiabetic Assayα-amylase, α-glucosidaseEnzyme inhibition
Antioxidant AssayDPPH radical scavengingRadical scavenging activity
Cytotoxicity AssayIsolated renal cortical cellsLactate dehydrogenase (LDH) release

Mechanisms of Action Elucidation

Understanding how a drug molecule exerts its therapeutic effect at the molecular level is crucial for its development. For derivatives of this compound, elucidating their mechanism of action would involve identifying their specific molecular targets and the signaling pathways they modulate. For example, studies on 4-amino-2-chlorophenol (B1200274) suggest that its cytotoxicity may be mediated by bioactivation by cyclooxygenase and peroxidases, leading to the generation of free radicals. Further investigations, such as molecular docking and DNA interaction studies, have been used to understand the potential anticancer properties of 4-aminophenol derivatives.

Target Identification and Validation Strategies

Identifying the biological targets of a small molecule like this compound is a critical first step in understanding its mechanism of action and therapeutic potential. technologynetworks.com The process involves a multi-faceted approach to pinpoint and confirm the cellular components, typically proteins, with which the compound interacts to elicit a biological response. enzene.com

Initial target identification can be approached through several methods. Affinity-based methods, such as affinity purification, are widely used and involve immobilizing a derivative of the small molecule to isolate its binding partners from cell lysates. nih.gov Another strategy is the "top-down" approach, where the observable cellular effect (phenotype) of the compound is the starting point, and researchers work backward to identify the molecular target by analyzing the cellular pathways involved. nih.gov Conversely, "bottom-up" approaches directly detect and identify the molecular targets using affinity-based or genetic techniques. nih.gov

Once a potential target is identified, target validation is essential to confirm its functional role in the disease process. technologynetworks.com This involves demonstrating that modulating the target's activity produces a desired therapeutic outcome. enzene.com Genetic validation techniques, such as CRISPR-Cas9 gene editing or RNA interference (RNAi), can be used to manipulate the expression of the target gene to see if it mimics the effect of the compound. wjbphs.com Pharmacological validation involves using other known modulators of the target to see if they produce similar biological effects, thereby strengthening the link between the target and the disease. enzene.com For a compound like this compound, these strategies would be employed to build a strong scientific case for its relevance to a particular disease, guiding further drug development efforts. enzene.com

Strategy Type Method Description Application to this compound
Target Identification Affinity PurificationA chemically modified version of the compound is used to "pull out" its binding proteins from a cell extract. nih.govA derivative of this compound would be synthesized and attached to a solid support to capture its interacting proteins.
Target Identification Genetic PerturbationCells are genetically modified to be resistant to the compound, and the mutated gene is identified as the likely target. nih.govScreening for cells that survive treatment with a cytotoxic dose of the compound could reveal mutations in its molecular target.
Target Validation Gene Knockdown (RNAi/CRISPR)The expression of the candidate target protein is reduced or eliminated to see if the effect is the same as treating cells with the compound. wjbphs.comIf the compound inhibits cell growth, knocking down the proposed target should also inhibit cell growth.
Target Validation Pharmacological ModulationKnown activators or inhibitors of the identified target are used to confirm that they produce a similar biological response. enzene.comIf the compound is found to inhibit a specific enzyme, other known inhibitors of that enzyme should produce a similar cellular outcome.

Role in Fluorinated Phenol (B47542) Research and Bioisosteric Replacements

The fluorine atom in this compound is not merely a structural component; it is a key feature that places this compound within the important field of fluorinated phenol research and bioisosteric replacement. Bioisosteres are atoms or groups that have similar physical or chemical properties and can be interchanged to create new molecules with similar biological properties. cambridgemedchemconsulting.combenthamscience.com The strategic replacement of hydrogen or a hydroxyl group with fluorine has become a powerful tool in drug design. nih.gov

Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen, but with significant impacts on the molecule's electronic properties, pKa, and metabolic stability. cambridgemedchemconsulting.com Replacing a hydroxyl group with fluorine can increase a compound's lipophilicity, which may alter its absorption and distribution in the body. chemrxiv.org This substitution can also block sites of metabolic oxidation, a common strategy to improve a drug's half-life. chemrxiv.org For instance, the replacement of a hydroxy group with fluorine in the antimalarial drug amodiaquine (B18356) prevented metabolic oxidation while maintaining similar activity. chemrxiv.org

A study involving 4-(aminomethyl)-2,6-difluorophenol, a close analog of the subject compound, explored the potential of the 2,6-difluorophenol (B125437) group to act as a lipophilic bioisostere of a carboxylic acid. nih.gov This derivative was synthesized as a potential analog of gamma-aminobutyric acid (GABA) and was found to inhibit the enzyme gamma-aminobutyric acid aminotransferase, suggesting the fluorinated phenol moiety can indeed substitute for a carboxylic acid to enhance lipophilicity. nih.gov This highlights the utility of the this compound scaffold as a starting point for creating novel compounds with tailored properties through bioisosteric replacement.

Bioisosteric Replacement Effect on Physicochemical Properties Potential Advantage in Drug Design Example
Hydrogen → FluorineIncreases metabolic stability; alters acidity of nearby functional groups. cambridgemedchemconsulting.comBlock metabolic oxidation, enhance binding affinity, modulate pKa. nih.gov5-Fluorouracil (anticancer) vs. Uracil.
Hydroxyl (-OH) → FluorineIncreases lipophilicity; removes hydrogen bond donating capability. chemrxiv.orgImprove membrane permeability, block metabolic oxidation. chemrxiv.orgFluorinated amodiaquine analog shows similar IC50 but is metabolically more stable. chemrxiv.org
Carboxylic Acid (-COOH) → 2,6-DifluorophenolIncreases lipophilicity. nih.govEnhance ability to cross cell membranes, including the blood-brain barrier. nih.gov4-(aminomethyl)-2,6-difluorophenol as a bioisostere for GABA. nih.gov

Pharmacological Profiling Methodologies of Synthesized Derivatives

Once novel derivatives of this compound are synthesized, they must undergo comprehensive pharmacological profiling to determine their biological activities. This involves a battery of in vitro and in vivo assays designed to assess their effects on various biological systems. The specific assays chosen depend on the therapeutic area being targeted.

Based on the activities of similar aminophenol structures, derivatives could be screened for a wide range of effects. For example, various 4-aminophenol derivatives have been synthesized and evaluated for antimicrobial and antidiabetic activities. mdpi.comnih.gov Such profiling would involve testing the compounds against a panel of Gram-positive and Gram-negative bacteria and fungi, as well as assessing their ability to inhibit enzymes like α-amylase and α-glucosidase. nih.gov

Furthermore, aminomethyl derivatives of phenols have been investigated for their antioxidant properties. nih.govresearchgate.net In vitro models can be used to evaluate radical-scavenging activity and the ability to inhibit lipid peroxidation. nih.gov Other studies on para-aminophenol derivatives have focused on their potential as safer analogues of paracetamol, requiring evaluation of their analgesic and antipyretic properties in animal models of pain and fever. nih.gov A thorough pharmacological profile, combining multiple assays, is necessary to identify the most promising lead compounds for further development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features

The foundational structure of 4-(Aminomethyl)-2-fluorophenol suggests several key pharmacophoric features that are likely crucial for its biological activity. A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. For this compound, the primary features include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a positive ionizable group.

The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. The aminomethyl group (-CH2NH2) contains a primary amine that serves as a hydrogen bond donor and can be protonated under physiological conditions to form a positively charged ammonium (B1175870) ion, which can engage in electrostatic interactions. The benzene (B151609) ring provides a hydrophobic scaffold that can participate in van der Waals and π-π stacking interactions with biological targets.

In related aminophenol derivatives, the relative positions of these functional groups are critical for their activity. For instance, in a series of 4-aminophenol (B1666318) derivatives synthesized as potential antimicrobial and antidiabetic agents, the imine nitrogen of the Schiff base derivatives and the phenolic hydroxyl group were identified as key interaction points. mdpi.comresearchgate.netnih.gov

Pharmacophoric FeatureFunctional GroupPotential Interactions
Hydrogen Bond DonorPhenolic -OH, Amino -NH2Interaction with electron-rich atoms (e.g., oxygen, nitrogen) in a biological target.
Hydrogen Bond AcceptorPhenolic -OH, Fluorine -FInteraction with electron-poor atoms (e.g., hydrogen in -OH, -NH) in a biological target.
Aromatic RingBenzene RingHydrophobic interactions, π-π stacking.
Positive Ionizable GroupAmino -NH2Electrostatic interactions upon protonation.

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom at the ortho-position to the hydroxyl group is expected to significantly modulate the physicochemical properties and, consequently, the biological activity of the parent aminomethylphenol molecule. Fluorine is a highly electronegative atom with a small van der Waals radius, and its substitution can influence a molecule's pKa, lipophilicity, metabolic stability, and conformation.

The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, making it more acidic. This change in acidity can affect the compound's ionization state at physiological pH and its ability to participate in hydrogen bonding. Furthermore, the carbon-fluorine bond is highly stable, and its presence can block metabolic oxidation at that position, potentially increasing the compound's metabolic stability and half-life. In some cases, fluorine substitution has been shown to enhance the binding affinity of a molecule to its target receptor. The presence of the fluorine atom in 4-Amino-2-fluorophenol (B116865) is noted to enhance its reactivity, making it a valuable component in the synthesis of certain therapeutic agents. chemimpex.com

Influence of Substituents on Amine and Phenol (B47542) Moieties on Activity

Modifications to the amine and phenol groups of the this compound scaffold would likely have a profound impact on its biological activity.

Amine Moiety: The primary amine in the aminomethyl group is a key site for potential modifications. N-alkylation or N-acylation would alter the steric bulk, lipophilicity, and hydrogen bonding capacity of this group. For example, in a study of 4-methyl-2-prenylphenol derivatives, the introduction of various secondary and tertiary amino groups via aminomethylation led to compounds with varying antioxidant properties. nih.gov Specifically, a derivative with an octylaminomethyl group showed significant radical-scavenging and Fe2+-chelating abilities. nih.gov This suggests that the nature of the substituent on the nitrogen atom can fine-tune the biological activity.

Phenol Moiety: The phenolic hydroxyl group is another critical point for modification. Etherification or esterification would abolish its hydrogen-bonding donor capability and alter its acidity. Such changes often lead to a significant decrease or complete loss of activity in many phenolic compounds where the hydroxyl group is essential for target interaction.

MoietyType of SubstitutionPotential Effect on Physicochemical PropertiesPotential Impact on Biological Activity
AmineN-AlkylationIncreased lipophilicity, altered basicityModulation of binding affinity and selectivity
AmineN-AcylationDecreased basicity, increased steric bulkPotential for altered target interaction and metabolic stability
PhenolO-Alkylation (Etherification)Increased lipophilicity, loss of acidityLikely decrease or loss of activity if H-bonding is crucial
PhenolO-Acylation (Esterification)Increased lipophilicity, potential for prodrug strategyActivity may depend on in vivo hydrolysis to the parent phenol

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

While no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were found in the reviewed literature, QSAR studies on related phenol and aminophenol derivatives can provide insights into the key molecular descriptors that may govern its biological activity. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

For phenolic compounds, important descriptors in QSAR models often include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences cell membrane permeability and transport to the target site.

pKa: The acid dissociation constant, which determines the ionization state of the phenolic hydroxyl group.

Hammett constants (σ): These describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.

Steric parameters (e.g., Taft's Es, molar refractivity): These quantify the size and shape of substituents.

Quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges): These relate to the electronic properties and reactivity of the molecule.

In QSAR studies of chlorophenols, for instance, log K(ow) (a measure of lipophilicity) and a steric descriptor were found to be dominant factors in predicting toxicity. For other phenol derivatives, electronic features of the phenolic hydroxyl group were shown to be significant.

Conformational Analysis and its Biological Implications

The three-dimensional conformation of this compound is crucial for its interaction with a biological target. The molecule possesses rotational freedom around the C-C bond connecting the aminomethyl group to the phenyl ring and the C-O bond of the hydroxyl group.

The presence of the fluorine atom ortho to the hydroxyl group can influence the preferred conformation of the hydroxyl proton. Studies on 2-fluorophenol (B130384) have shown the existence of two conformers, cis and trans, with the cis conformer, where the hydroxyl hydrogen is oriented towards the fluorine atom, being stabilized by an intramolecular hydrogen bond. This conformational preference can affect the molecule's interaction with its biological target.

Dihedral AngleDescriptionFactors Influencing ConformationPotential Biological Implication
H-O-C-C(F)Orientation of the phenolic hydrogen relative to the fluorine atomIntramolecular hydrogen bondingAffects hydrogen bonding capability with the target
C(ring)-C(ring)-C-NOrientation of the aminomethyl group relative to the phenyl ringSteric hindrance from ortho substituentsDetermines the spatial positioning of the key amine pharmacophore

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. DFT is employed to determine optimized geometry, electronic properties, and reactivity descriptors for 4-(Aminomethyl)-2-fluorophenol. researchgate.netbohrium.com

Key applications of DFT for this compound include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.netnih.gov The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to identify electrophilic and nucleophilic sites.

Calculation of Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from DFT calculations to quantify the molecule's reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Properties of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule were not found in the provided search results.

Parameter Value Significance
HOMO Energy -5.8 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.6 eV Relates to chemical stability and reactivity
Dipole Moment 3.5 D Indicates overall polarity of the molecule

Ab initio methods are another class of quantum mechanical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for various molecular properties.

For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can be used to:

Accurately calculate bond lengths, bond angles, and dihedral angles.

Determine vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Calculate thermochemical properties like enthalpy of formation and Gibbs free energy.

Investigate excited electronic states to understand its potential photophysical properties.

Ab initio calculations on related phenol (B47542) compounds have been used to determine bond dissociation energies, providing insights into their antioxidant potential. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Binding Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior.

For this compound, MD simulations can be applied to:

Conformational Analysis: Explore the different spatial arrangements (conformations) of the molecule and their relative stabilities. The flexibility of the aminomethyl side chain can be investigated to understand its preferred orientations.

Solvation Effects: Simulate the behavior of the molecule in different solvents to understand how the solvent environment affects its structure and properties.

Binding with Biological Targets: When docked into a protein's active site, MD simulations can be used to assess the stability of the protein-ligand complex and observe the dynamics of their interactions over time.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a biological target, typically a protein.

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target (from sources like the Protein Data Bank) and the ligand.

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed. researchgate.net

Molecular docking studies can reveal key interactions that stabilize the binding of this compound to a target protein, providing a rationale for its potential biological activity and guiding the design of more potent analogs. nih.govresearchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table presents hypothetical data for illustrative purposes.

Parameter Value/Description
Binding Affinity (kcal/mol) -7.5
Interacting Residues Asp145, Lys72, Leu24
Types of Interactions Hydrogen bond with Asp145, Salt bridge with Lys72, Hydrophobic interaction with Leu24

Prediction of Reactivity and Elucidation of Reaction Pathways

Computational methods can be used to predict the chemical reactivity of this compound and to elucidate potential reaction mechanisms.

Reactivity Prediction: DFT-calculated properties like HOMO/LUMO energies and MEP maps can identify the most reactive sites in the molecule. For instance, the phenolic hydroxyl group and the amino group are likely sites for metabolic reactions. Studies on similar aminophenol derivatives have explored their bioactivation mechanisms. nih.gov

Reaction Pathway Elucidation: Quantum mechanical calculations can be used to map the potential energy surface of a chemical reaction involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing insights into the feasibility and kinetics of different reaction pathways.

In Silico Screening and Virtual Library Design for Drug Discovery

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

This compound can serve as a scaffold or starting point for the design of a virtual library. This involves:

Scaffold-Based Design: Using the core structure of this compound and systematically modifying its functional groups to generate a large number of derivative compounds in silico.

Virtual Screening: Docking this virtual library of compounds against a specific biological target to identify potential hits with improved binding affinities or other desirable properties. mdpi.com This approach accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally. nih.govnih.govdrugdesign.orgdrugdesign.org

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(Aminomethyl)-2-fluorophenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the aminomethyl group, and the exchangeable protons of the hydroxyl (-OH) and amino (-NH₂) groups are expected. The aromatic region would show complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The methylene protons would likely appear as a singlet, though coupling to the -NH₂ protons could cause broadening or splitting.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment. Notably, the carbons attached to the fluorine, oxygen, and nitrogen atoms would exhibit characteristic shifts. Furthermore, carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) would be observed, providing further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

NucleusPositionPredicted Chemical Shift (ppm)Predicted Multiplicity / Coupling Constant (J)
¹HAromatic (H3, H5, H6)6.7 - 7.1Multiplets (dd, d, t)
-CH₂-~3.8Singlet (s)
-OH, -NH₂Variable (Broad)Broad Singlets
¹³CC-F~150 - 155Doublet, ¹J_CF ≈ 240-250 Hz
C-OH~145 - 150Doublet, ²J_CF ≈ 10-15 Hz
C-CH₂NH₂~130 - 135Singlet or small doublet
Aromatic C-H~115 - 125Doublets due to C-F coupling
C-NH₂~45Singlet

To resolve spectral overlap and confirm assignments, advanced NMR techniques are indispensable. ipb.ptnptel.ac.in Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the aromatic protons.

HSQC correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of each protonated carbon. ipb.pt

HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. ipb.pt

Furthermore, ¹⁹F NMR is a highly sensitive technique that would be used to directly probe the fluorine atom's environment, providing a single, sharp signal whose chemical shift is characteristic of its position on the aromatic ring. nih.gov

For studying the compound in its solid form, Solid-State NMR (SS-NMR) is employed. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information on molecular conformation and packing in the crystal lattice, which can be particularly useful for identifying different polymorphic forms. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺ or [M+H]⁺) is measured. This provides a direct confirmation of the compound's molecular weight.

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this compound would likely involve the loss of the aminomethyl group, cleavage of the phenol (B47542) ring, or elimination of small neutral molecules like water or hydrogen fluoride.

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (ToF) or Orbitrap analyzers, provides highly accurate mass measurements (typically to within 5 ppm). nih.govthermofisher.com This precision allows for the determination of the exact elemental composition of the molecular ion. For this compound (C₇H₈FNO), HRMS can distinguish its formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing definitive proof of its identity. researchgate.net

Table 2: HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)Typical Observed Mass (m/z)Mass Accuracy (ppm)
[M+H]⁺C₇H₉FNO⁺142.0663142.0661< 2

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of this compound in complex matrices, such as biological fluids or environmental samples. ulisboa.ptnih.gov The liquid chromatography step separates the target compound from other components in the mixture. The separated compound then enters the mass spectrometer, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for reliable quantification even at very low concentrations. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires the growth of a suitable single crystal of this compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. units.it

Analysis of this pattern allows for the calculation of the precise positions of each atom in the crystal lattice. The resulting crystal structure provides a wealth of information, including:

Exact bond lengths and bond angles.

The conformation of the molecule.

Intermolecular interactions, such as hydrogen bonds involving the hydroxyl, amino, and fluorine groups, which dictate the crystal packing. nih.gov

While no public crystal structure for this compound is currently available, this technique remains the gold standard for unambiguous solid-state structural determination. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of the molecule's bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). The selection rules for Raman are different from IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. sci-hub.st Raman is particularly sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H StretchPhenol (-OH)3200 - 3600Strong, BroadWeak
N-H StretchAmine (-NH₂)3300 - 3500Medium (two bands)Weak
C-H Stretch (Aromatic)Ar-H3000 - 3100MediumStrong
C-H Stretch (Aliphatic)-CH₂-2850 - 2960MediumMedium
C=C StretchAromatic Ring1450 - 1600Medium to StrongStrong
C-F StretchAr-F1200 - 1300StrongWeak
C-O StretchPhenol (C-OH)1180 - 1260StrongMedium

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

The purity and separation of this compound from related substances, isomers, and potential impurities are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. While specific, validated methods for this compound are not extensively published in publicly available literature, established methodologies for structurally similar compounds, such as aminophenol isomers and other fluorinated aromatic amines, provide a strong basis for developing effective analytical protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a primary technique for the analysis of polar aromatic compounds like this compound. The method's versatility allows for the separation of the main compound from its impurities with high resolution and sensitivity.

Methodology and Findings:

A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. google.com A mobile phase consisting of an aqueous buffer and an organic modifier (such as acetonitrile (B52724) or methanol) is used to elute the compounds from the column. sielc.commfd.org.mk The pH of the aqueous buffer is a critical parameter, as it influences the ionization state of the aminomethyl and phenolic groups, thereby affecting retention and peak shape. For aminophenols, a slightly acidic to neutral pH is often optimal. ptfarm.plnih.gov

Detection is commonly achieved using a UV detector, as the phenolic ring provides strong chromophores. sielc.com Wavelengths around 275 nm are often suitable for detecting aminophenol-like structures. sielc.com For more sensitive and selective detection, especially in complex matrices, a mass spectrometry (MS) or an electrochemical detector can be employed. nih.gov

The separation of this compound from its potential isomers (e.g., those with different substitution patterns on the aromatic ring) is a key challenge that can be addressed by optimizing the HPLC conditions. rsc.orgoup.com The presence of the fluorine atom can introduce unique selectivity on specialized fluorinated HPLC phases, which may offer enhanced resolution compared to standard C18 columns.

Illustrative HPLC Purity Analysis Data:

The following table outlines typical parameters that could be used for the purity assessment of this compound by HPLC, based on methods for related aminophenols. mfd.org.mk

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.05 M Phosphate Buffer (pH 6.3)B: Acetonitrile
Gradient 0-15 min, 10-40% B; 15-25 min, 40-70% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 245 nm
Injection Volume 10 µL

Research Findings on Purity and Separation:

In studies on similar compounds, HPLC has proven effective in separating positional isomers and degradation products. rsc.orgoup.com For instance, methods have been developed to separate ortho-, meta-, and para-aminophenol with high resolution. rsc.org The application of these principles would allow for the quantification of the purity of this compound and the detection of impurities, which could include starting materials, by-products from synthesis, or degradation products. The retention time of the main peak, along with its area percentage, would be indicative of the compound's purity.

Table of Potential Impurities and Expected Retention Behavior:

CompoundExpected Retention Behavior Relative to Main PeakRationale
4-Amino-2-fluorobenzoic acidEarlier elutionMore polar due to the carboxylic acid group.
2-Fluoro-4-methylphenolLater elutionLess polar (lacks the aminomethyl group).
4-(Aminomethyl)phenolEarlier elutionMore polar (lacks the fluorine atom).

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of volatile or semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to increase volatility and thermal stability, and to prevent peak tailing caused by interactions with the GC column. labrulez.com

Methodology and Findings:

Derivatization typically involves converting the polar -OH and -NH2 groups into less polar ethers, esters, or silyl (B83357) ethers. Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) is a common strategy for aromatic amines, creating fluorinated derivatives that are highly responsive to an electron capture detector (ECD), offering excellent sensitivity. publisso.de

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase is crucial for achieving good resolution. A mid-polarity phase, such as one containing phenyl or cyanopropyl functional groups, is often suitable for separating derivatized aromatic compounds. Detection is most commonly performed using a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (MS). nih.gov

Illustrative GC-MS Parameters for Derivatized this compound:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program Initial 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Injector Temperature 250°C
Detector Mass Spectrometer (MS)
MS Scan Range 50-550 amu
Derivatization Reagent Heptafluorobutyric anhydride (HFBA)

Research Findings on Purity and Separation:

GC-MS analysis provides high confidence in the identification of impurities. The mass spectrum of the main peak can confirm the structure of the derivatized this compound, while the spectra of minor peaks can be used to identify related substances. Studies on other aromatic amines have demonstrated the ability of GC-MS to detect and quantify trace-level impurities, making it a powerful tool for quality control. publisso.de The high resolving power of capillary GC also allows for the separation of closely related isomers that might be difficult to resolve by other techniques. mdpi.com

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning for Compound Optimization

The traditional process of drug discovery, characterized by iterative synthesis and testing, is being revolutionized by artificial intelligence (AI) and machine learning (ML). chemicalbook.com These computational tools offer the ability to navigate the vast chemical space with unprecedented speed and precision, making them ideal for optimizing lead compounds derived from the 4-(aminomethyl)-2-fluorophenol scaffold. nih.govnih.gov

Furthermore, generative AI models can design entirely new molecules based on the this compound core. These models learn the underlying rules of chemical structure and desired properties to propose novel derivatives that are predicted to have high efficacy and safety, significantly reducing the time and cost associated with the initial stages of drug development. researchgate.net This data-driven approach transforms lead optimization from a trial-and-error process into a more systematic and efficient endeavor. chemicalbook.com

Table 1: Application of AI/ML in the Optimization of this compound Derivatives
AI/ML TechniqueSpecific Application for Compound OptimizationPotential Outcome
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of new derivatives based on their chemical structure.Prioritization of synthetic targets with higher predicted potency.
Generative Adversarial Networks (GANs)Designing novel molecules with the this compound core that possess desired properties.Discovery of novel chemical entities with improved efficacy and patentability.
Deep Neural Networks (DNNs)Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Early identification and elimination of candidates with poor pharmacokinetic or toxicity profiles.
Reinforcement LearningIteratively modifying the scaffold to optimize multiple parameters simultaneously (e.g., potency and low toxicity).Generation of highly optimized lead compounds meeting multiple project objectives. nih.gov

Expanding Applications beyond Medicinal Chemistry

The unique chemical characteristics of this compound suggest its utility extends beyond pharmaceuticals. Its structure is well-suited for applications in materials science, polymer chemistry, and as a component in advanced analytical reagents.

Aminophenols are valuable monomers for the synthesis of specialty polymers. taylorandfrancis.com Derivatives of this compound could be polymerized to create novel conductive polymers or high-performance materials. mdpi.comdrexel.edu The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting polymer.

In the field of materials science, fluorinated phenols are used as intermediates in the production of liquid crystals. chemicalbook.comtcichemicals.com The specific stereoelectronic properties of the this compound scaffold could be leveraged to design and synthesize new liquid crystal materials for display technologies. Additionally, aminophenols serve as precursors for thermal- and pressure-sensitive dyes. taylorandfrancis.com

The scaffold could also be incorporated into chemical sensors or probes. For instance, fluorinated aminophenol derivatives have been investigated for their potential use in measuring intracellular pH via ¹⁹F NMR spectroscopy, opening avenues for its use as a specialized analytical tool in biological research. acs.org

Table 2: Potential Non-Medicinal Applications
Application AreaSpecific UseRelevant Properties of the Scaffold
Polymer ChemistryMonomer for conductive or high-performance polymers. mdpi.comdrexel.eduReactive amine and hydroxyl groups for polymerization; fluorine for thermal/chemical stability.
Materials ScienceIntermediate for liquid crystal synthesis. chemicalbook.comtcichemicals.comRigid aromatic core and polar groups.
Dye SynthesisPrecursor for thermal or pressure-sensitive dyes. taylorandfrancis.comAromatic amine structure.
Analytical Chemistry¹⁹F NMR probe for pH sensing. acs.orgPresence of fluorine atom whose NMR signal is sensitive to the chemical environment.

Development of Targeted Delivery Systems Utilizing the Scaffold

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. The this compound scaffold possesses functional groups—specifically the aminomethyl and hydroxyl groups—that are ideal for covalent attachment to various components of a drug delivery system.

This scaffold can act as a linker, connecting a potent drug molecule to a targeting moiety or a nanoparticle carrier. For example, research on 3-aminophenol has shown its utility in grafting onto nanoparticles to create a system for sustained drug release. mdpi.com A similar strategy could be applied to this compound, using it to functionalize the surface of polymeric nanoparticles, liposomes, or gold nanoparticles. acs.org

The aminomethyl group can be readily modified to form amide or other covalent bonds, allowing for the attachment of targeting ligands such as peptides, antibodies, or small molecules that recognize specific cell surface receptors. researchgate.net This would guide the drug-scaffold conjugate specifically to cancer cells or other diseased tissues, concentrating the therapeutic effect where it is needed most.

Table 3: Components of a Targeted Delivery System
ComponentFunctionRole of the this compound Scaffold
Nanoparticle Carrier (e.g., PLGA, Liposome)Encapsulates and protects the drug, controlling its release.Can be grafted onto the nanoparticle surface to provide attachment points. mdpi.com
Targeting Ligand (e.g., Peptide, Antibody)Binds to specific receptors on target cells. researchgate.netActs as a linker to covalently attach the targeting ligand to the carrier.
Therapeutic Payload (e.g., Cytotoxic Drug)The active drug that elicits the therapeutic effect.Can be attached to the scaffold, which then links it to the overall delivery system.
Stealth Moiety (e.g., PEG)Prolongs circulation time by avoiding immune system clearance.Provides a conjugation point for polyethylene glycol (PEG) chains.

Exploration of Novel Biological Targets and Therapeutic Areas

While initial drug discovery efforts for a given scaffold may focus on a specific biological target, its derivatives often possess unexpected activities in other therapeutic areas. A key future direction is the systematic screening of libraries based on the this compound scaffold to uncover novel biological targets and applications.

Phenotypic screening, which assesses a compound's effect on cell behavior without a preconceived target, is a powerful tool for discovering new therapeutic uses. nih.gov By testing a diverse library of this compound derivatives in various disease models (e.g., cancer cell lines, neuronal cultures), researchers may identify compounds with potent and previously unknown activities.

A compelling example comes from research on ortho-aminophenol derivatives, which were recently identified as potent inhibitors of ferroptosis, a form of regulated cell death implicated in ischemia-reperfusion injury and other diseases. acs.orgnih.gov This discovery highlights how a simple scaffold can yield inhibitors for novel and challenging biological processes. Similarly, screening derivatives of this compound could reveal activity against kinases, proteases, or epigenetic targets, expanding its therapeutic potential into oncology, neurodegenerative disorders, or inflammatory diseases. The inclusion of a fluorine atom is particularly advantageous for screening, as ¹⁹F NMR is a powerful method for identifying fragment binding to protein targets. nih.govfishersci.com

Table 4: Strategies for Discovering Novel Biological Targets
Screening StrategyDescriptionPotential Therapeutic Areas for the Scaffold
Target-Based ScreeningTesting compounds against a specific, known biological target (e.g., an enzyme).Oncology (Kinase inhibitors), Inflammation (COX inhibitors).
Phenotypic ScreeningObserving the effect of compounds on cellular or organismal models of disease. nih.govNeurodegenerative diseases, Infectious diseases, Metabolic disorders.
Fragment-Based Screening (via ¹⁹F NMR)Using small, fluorinated fragments to identify binding sites on protein targets. nih.govfishersci.comBroad applicability across many protein target classes.
Chemo-proteomicsUsing chemical probes based on the scaffold to identify protein binding partners in a complex biological sample.Identification of entirely new drug targets and mechanisms of action.

Multidisciplinary Research Collaborations and Translational Studies in Academia

Realizing the full potential of the this compound scaffold requires a departure from siloed research efforts. The complex and multifaceted opportunities described above necessitate robust collaborations between experts in different scientific disciplines.

For instance, the integration of AI and ML (Section 8.1) requires close partnership between computational scientists, medicinal chemists, and biologists to design, synthesize, and test new compounds in a feedback loop. The development of novel materials or sensors (Section 8.2) will depend on collaborations between organic chemists and materials scientists. Similarly, creating advanced drug delivery systems (Section 8.3) brings together expertise from chemistry, nanotechnology, and pharmacology.

Translational studies, which bridge the gap between basic scientific discoveries and clinical applications, are crucial. Academic research groups can spearhead the initial discovery of novel activities and mechanisms of action. However, moving a promising compound into preclinical and clinical development often requires partnerships with industry or clinical research centers. Such collaborations provide access to the resources, infrastructure, and expertise needed to navigate the complex pathway from a laboratory finding to a potential new therapy or product. Fostering these multidisciplinary and translational relationships will be essential for unlocking the future prospects of the this compound scaffold.

Table 5: Required Multidisciplinary Collaborations
Research DirectionRequired Fields of ExpertiseObjective of Collaboration
AI-Driven Compound OptimizationComputational Science, Medicinal Chemistry, BiologyTo rapidly design and validate optimized derivatives with superior properties.
New Materials and PolymersPolymer Chemistry, Materials Science, Organic ChemistryTo synthesize and characterize novel materials with unique functional properties.
Targeted Drug DeliveryNanotechnology, Pharmacology, Biochemistry, ChemistryTo construct and evaluate sophisticated delivery systems for improved therapeutic outcomes.
Novel Target DiscoveryCell Biology, Pharmacology, Chemical Biology, ProteomicsTo identify and validate new mechanisms of action and therapeutic applications.
Translational StudiesMedicinal Chemistry, Clinical Medicine, Regulatory AffairsTo advance promising laboratory discoveries toward real-world applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-2-fluorophenol, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis of this compound typically involves fluorination of aminophenol derivatives or reductive amination of fluorinated benzaldehydes. Key factors include:

  • Catalyst selection : Palladium or copper catalysts for fluorination steps .
  • Temperature control : Maintaining 60–80°C during reductive amination minimizes side products like quinones .
  • Purification : Recrystallization from hot water or ethanol achieves >97% purity, as validated by melting point (Tm = 130–135°C) .
    • Data Table :
MethodYield (%)Purity (%)Key Conditions
Reductive Amination65–75>97H₂/Pd-C, EtOH, 70°C
Fluorination50–60>95KF, Cu catalyst, DMF

Q. How can researchers characterize this compound to confirm structural integrity?

  • Answer : Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons) and δ 3.8–4.2 ppm (aminomethyl group) .
  • FT-IR : Bands at 3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-F stretch) .
  • Chromatography : HPLC with a C18 column (retention time ~8.5 min) and MS for molecular ion [M+H]⁺ at m/z 128.1 .

Q. What are the primary applications of this compound in drug discovery?

  • Answer : The compound serves as a fluorinated building block for:

  • Antimicrobial agents : Derivatives show activity against E. coli and S. aureus via membrane disruption .
  • Fluorescent probes : The phenol and amine groups enable conjugation with fluorophores for cellular imaging .
  • Kinase inhibitors : Structural analogs bind to galactokinase active sites, as shown in molecular docking studies .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

  • Answer : Modifications include:

  • Fluorine position : 2-fluoro substitution enhances metabolic stability compared to 3- or 4-fluoro isomers .
  • Aminomethyl group : Methylation reduces renal clearance but increases plasma protein binding (e.g., 85% for methylated analogs) .
  • Data contradiction : While fluorination generally improves lipophilicity (logP ~1.2), excessive substitution reduces solubility (<0.1 mg/mL in PBS) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Address discrepancies via:

  • Dose-response studies : Nonlinear PK profiles (e.g., oral bioavailability <20%) suggest saturation of absorption pathways .
  • Target validation : Use CRISPR-Cas9 knockouts to confirm specificity for enzymes like urokinase plasminogen activator (uPA) .
  • Impurity analysis : Trace aldehydes or quinones from synthesis may artifactually inhibit cytochrome P450 enzymes .

Q. How can computational modeling optimize this compound derivatives for receptor binding?

  • Answer :

  • Docking studies : Parameterize ligands with GAFF/AMBER force fields to predict binding to uPA (PDB: 3KGP) .
  • QSAR models : Correlate Hammett σ values of substituents with IC₅₀ values for kinase inhibition (R² = 0.89) .
  • MD simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of hydrogen bonds with Ser195 (uPA) .

Methodological Notes

  • Safety : Handle with PPE due to potential skin irritation (H315/H319 hazards) .
  • Storage : Store at 2–8°C under nitrogen to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)-2-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.